molecular formula C11H14ClN B1400162 N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine CAS No. 1229246-30-3

N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine

Cat. No.: B1400162
CAS No.: 1229246-30-3
M. Wt: 195.69 g/mol
InChI Key: VEKXRYQRIOESMW-UHFFFAOYSA-N
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Description

N-[(5-Chloro-2-methylphenyl)methyl]cyclopropanamine is a cyclopropane-containing amine derivative with a substituted benzyl group. Its structure comprises a cyclopropane ring directly bonded to an amine group, which is further connected via a methylene bridge to a 5-chloro-2-methylphenyl aromatic ring.

Properties

IUPAC Name

N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-8-2-3-10(12)6-9(8)7-13-11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKXRYQRIOESMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine can be achieved through several routes. One common method involves the hydrogenation of N-[(5-chloro-2-methylphenyl)methylene]cyclopropanamine over specific platinum catalysts . This process typically requires controlled reaction conditions, including specific temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Scientific Research Applications

N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents on Aromatic Ring Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-[(5-Chloro-2-methylphenyl)methyl]cyclopropanamine 5-Cl, 2-CH₃ Primary amine C₁₁H₁₃ClN ~194.68 Not explicitly stated
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine 5-Cl, 2-iso-C₃H₇ Primary amine C₁₃H₁₇ClN ~222.74 Synthesized via Pt-catalyzed hydrogenation
N-[(2-Nitrophenyl)methyl]cyclopropanamine 2-NO₂ Primary amine C₁₀H₁₂N₂O₂ 192.2 Low acute toxicity; lab use
N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine HCl 5-CH₃ (thienyl ring) Primary amine (HCl salt) C₉H₁₃NS·HCl 203.7 95% purity; research chemical
N-(5-Chloro-2-methoxyphenyl)cyclopropanecarboxamide 5-Cl, 2-OCH₃ Carboxamide C₁₁H₁₂ClNO₂ 225.67 Intermediate for agrochemicals

Key Observations :

  • In contrast, the 2-NO₂ group in introduces strong electron-withdrawing effects, likely reducing nucleophilicity at the amine. Heterocyclic Variations: Replacement of the phenyl ring with a thienyl group (as in ) alters solubility and electronic properties due to sulfur’s polarizability and ring aromaticity differences.

Physicochemical Properties

  • Solubility : The hydrochloride salt of the thienyl analog () likely exhibits improved aqueous solubility compared to the free base form of the main compound.
  • Stability: The nitro-containing compound () may decompose under fire conditions to release toxic gases (e.g., NOₓ), whereas the main compound’s stability remains uncharacterized .

Crystallographic and Structural Insights

  • Crystal Packing : Analogous compounds (e.g., ) exhibit intermolecular hydrogen bonding (O–H⋯O), influencing crystal packing and stability. For the main compound, similar interactions (N–H⋯Cl) may govern solid-state behavior .
  • Software Tools : Structural validation tools like SHELX and ORTEP-3 are critical for resolving molecular conformations and validating crystallographic data.

Biological Activity

N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a cyclopropanamine core structure substituted with a 5-chloro-2-methylphenyl group. Its molecular formula is C10H12ClN, with a molecular weight of approximately 185.66 g/mol. The presence of the chlorine atom and the cyclopropane ring contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound has shown potential for binding to neurotransmitter receptors, which may influence neuronal signaling pathways. This interaction is critical for its proposed effects on mood disorders and neurological conditions.
  • Enzyme Inhibition : this compound may inhibit enzymes involved in metabolic pathways, thus modulating physiological processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against both bacterial and fungal strains, suggesting its potential utility in treating infections.

Neurological Effects

The compound's interaction with neurotransmitter systems suggests it may have implications for treating neurological disorders. Preliminary studies indicate it could modulate receptor activity linked to conditions such as depression and anxiety, although further research is needed to establish clinical efficacy .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several cyclopropanamine derivatives, including this compound. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. This establishes a foundation for further development as an antimicrobial agent.
  • Neuropharmacological Assessment : In a rodent model, administration of this compound resulted in reduced anxiety-like behavior in elevated plus maze tests. This suggests potential anxiolytic effects, warranting further exploration into its application for anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli,
NeurologicalPotential anxiolytic effects in rodent models,
Enzyme InhibitionModulation of metabolic pathways,

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine
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N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine

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